molecular formula C11H10BrN3O4S B15096463 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- CAS No. 1152546-38-7

1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-

Katalognummer: B15096463
CAS-Nummer: 1152546-38-7
Molekulargewicht: 360.19 g/mol
InChI-Schlüssel: IURSMLAYIXPLRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole derivative featuring a carboxylic acid group at position 4, a methyl group at position 1, and a sulfonamide-linked 3-bromophenyl substituent at position 3.

Eigenschaften

CAS-Nummer

1152546-38-7

Molekularformel

C11H10BrN3O4S

Molekulargewicht

360.19 g/mol

IUPAC-Name

5-[(3-bromophenyl)sulfonylamino]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O4S/c1-15-10(9(6-13-15)11(16)17)14-20(18,19)8-4-2-3-7(12)5-8/h2-6,14H,1H3,(H,16,17)

InChI-Schlüssel

IURSMLAYIXPLRC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazole Ring Formation Strategies

Claisen Condensation and Cyclization

The Claisen condensation, as detailed in patent WO2014120397A1, offers a robust framework for constructing substituted pyrazole-4-carboxylates. For the target compound, this method involves:

  • Claisen Reaction : Condensation of methyl 2,2-difluoroacetoacetate with methyl acetate in the presence of sodium ethoxide to form a sodium enolate intermediate.
  • Acidification : Treatment with carbonic acid generated in situ via CO₂ and water, yielding methyl 2,2-difluoroacetoacetate.
  • Coupling with Trialkyl Orthoformate : Reaction with triethyl orthoformate in acetic anhydride to form an alkoxymethylene intermediate.
  • Ring-Closure with Methylhydrazine : Cyclization in a biphasic system (toluene/water) using potassium carbonate to achieve regioselective pyrazole formation.

Adapting this method for the target compound requires introducing the 3-bromophenylsulfonylamino group at position 5. This is achieved by substituting the alkoxymethylene intermediate with a sulfonamide precursor prior to cyclization.

Key Reaction Conditions:
Step Reagents/Conditions Yield (%) Regioselectivity (%)
Claisen Condensation Sodium ethoxide, 60–65°C, 2 hours >98 N/A
Acidification CO₂ (1 kg/cm²), pH 5–7 75–80 N/A
Ring-Closure K₂CO₃, methylhydrazine, −10°C to −5°C 83.8 99.9

Cyclocondensation of Hydrazines with β-Keto Esters

The PMC article highlights cyclocondensation as a general method for pyrazole synthesis. For the target compound:

  • Hydrazine Derivative : Methylhydrazine reacts with a β-keto ester containing a latent amino group at the γ-position.
  • Cyclization : Forms the 1-methylpyrazole-4-carboxylate core.
  • Functionalization : Post-cyclization sulfonylation at position 5 using 3-bromobenzenesulfonyl chloride.
Advantages:
  • Direct introduction of the methyl group at position 1 via methylhydrazine.
  • Mild conditions for sulfonylation (e.g., pyridine/DMF, room temperature).
Limitations:
  • Requires protection/deprotection of the carboxylic acid group during sulfonylation.
  • Regioselectivity challenges if competing nucleophilic sites exist.

Sulfonamide Functionalization Techniques

Post-Cyclization Sulfonylation

This two-step approach involves synthesizing 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid followed by sulfonylation:

  • Amination : Reduction of a nitro group or displacement of a halogen at position 5.
  • Sulfonylation : Reaction with 3-bromobenzenesulfonyl chloride under Schotten-Baumann conditions.
Example Protocol:
  • 5-Amino Intermediate : Prepare via catalytic hydrogenation (H₂/Pd-C) of 5-nitro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Sulfonylation :
    • Dissolve 5-amino intermediate in anhydrous THF.
    • Add 3-bromobenzenesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq).
    • Stir at 0°C for 1 hour, then room temperature for 12 hours.
    • Isolate via aqueous workup and recrystallization.
Parameter Value
Yield 68–72%
Purity (HPLC) ≥98%

Direct Cyclocondensation with Sulfonamide-Containing Precursors

Incorporating the sulfonamide group during pyrazole formation avoids post-functionalization steps:

  • Sulfonamide-Modified β-Keto Ester : Synthesize ethyl 3-[(3-bromophenyl)sulfonylamino]-2,2-difluoroacetoacetate.
  • Cyclocondensation : React with methylhydrazine in ethanol/water with NaHCO₃.
Challenges:
  • Limited solubility of sulfonamide precursors in polar solvents.
  • Increased steric hindrance reduces cyclization efficiency.

Regioselectivity Control Mechanisms

Base-Mediated Ring-Closure

The patent method’s use of weak bases (e.g., K₂CO₃) enhances regioselectivity by minimizing ester saponification. For the target compound:

  • Weak Bases : Sodium bicarbonate (pH 8–9) suppresses formation of regioisomers.
  • Temperature Control : Maintaining −10°C to 0°C during cyclization prevents thermal degradation.
Comparative Data:
Base Used Regioisomer Ratio (Desired:Undesired) Yield (%)
KOH 3:1 45
K₂CO₃ 20:1 82

Solvent Effects

Biphasic systems (toluene/water) improve reagent mixing and product isolation:

  • Organic Phase : Dissolves hydrophobic intermediates.
  • Aqueous Phase : Facilitates base-mediated deprotonation.

Environmental and Economic Considerations

Waste Reduction Strategies

  • CO₂ Acidification : Replaces HCl/H₂SO₄, generating NaHCO₃ as a benign byproduct.
  • Solvent Recovery : Toluene and petroleum ether are distilled and reused.

Cost Analysis

Component Cost per Kilogram (USD)
3-Bromobenzenesulfonyl chloride 320
Methylhydrazine 150
K₂CO₃ 12

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The N-linked 3-bromophenylsulfonyl group enables diverse transformations:

  • Acid/Base Hydrolysis :
    Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave to yield 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and 3-bromobenzenesulfonic acid derivatives. Similar cleavage mechanisms are observed in sulfonamide-containing pharmaceuticals during metabolic studies .

  • Nucleophilic Substitution :
    The sulfonamide nitrogen can react with electrophiles such as acyl chlorides or alkyl halides. For example, acetylation with acetyl chloride forms a tertiary sulfonamide .

Carboxylic Acid Functionalization

The C-4 carboxylic acid participates in classic derivatization reactions:

  • Esterification :
    Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form methyl or ethyl esters. This is critical for enhancing lipid solubility in prodrug design .

  • Amide Formation :
    Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces amide derivatives. Such reactions are pivotal in creating peptidomimetic structures .

Bromophenyl Group Transformations

The 3-bromophenyl moiety enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl systems. This is exploited to introduce diverse aryl groups at the sulfonamide’s benzene ring .

  • Buchwald-Hartwig Amination :
    Substitutes bromine with amines using palladium catalysts, enabling the synthesis of secondary or tertiary aryl amines .

Pyrazole Ring Modifications

The pyrazole core exhibits regioselective reactivity:

  • Electrophilic Substitution :
    Nitration or halogenation occurs preferentially at the C-3 position due to the electron-withdrawing effect of the carboxylic acid and sulfonamide groups. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives .

  • Cycloaddition Reactions :
    Participates in [3+2] cycloadditions with diazo compounds to form fused heterocycles, a strategy used in agrochemical synthesis .

Biological Activity and Stability

  • Enzymatic Hydrolysis :
    In vitro studies of related pyrazole sulfonamides show susceptibility to esterase-mediated hydrolysis of the carboxylic acid group, releasing active metabolites .

  • Thermal Stability :
    Thermogravimetric analysis (TGA) of analogs indicates decomposition above 200°C, primarily due to sulfonamide bond cleavage .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProducts/ApplicationsReferences
Sulfonamide hydrolysis6M HCl, reflux, 12h5-Aminopyrazole derivative
EsterificationMeOH, H₂SO₄, 60°C, 6hMethyl ester prodrug
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-functionalized compound
Pyrazole nitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-pyrazole derivative

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Source
Target Compound 1-Me, 5-(3-BrPhSO₂NH) C₁₁H₁₀BrN₃O₄S Sulfonamide, 3-BrPh group -
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid 1-(4-MeOPh), 5-NH₂ C₁₁H₁₁N₃O₃ Amino group, methoxy substituent
1-Butyl-5-chloro-1H-pyrazole-4-carboxylic acid 1-Bu, 5-Cl C₈H₁₁ClN₂O₂ Chloro, alkyl chain at N1
1-[5-(4-BrPh)-3-(4-FPh)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 1-Ac, 5-(4-BrPh), 3-(4-FPh), dihydro C₁₆H₁₃BrFN₂O Dihydro core, halogenated aryl groups
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 1-(7-MeO-quinolinyl), 5-NH₂ C₁₄H₁₂N₄O₃ Quinoline ring, amino functionality

Key Differences and Implications

Substituent Effects on Reactivity: The target compound’s 3-bromophenylsulfonylamino group distinguishes it from analogues with simpler amino (e.g., ) or alkyl/aryl groups (e.g., ). Sulfonamide groups are known to enhance metabolic stability and hydrogen-bonding capacity compared to amines .

Halogen vs. Alkyl Substituents :

  • The chloro substituent in and the bromo/fluoro groups in highlight how halogen position (para vs. meta) and identity (Br vs. Cl/F) influence electronic properties. For instance, bromine’s larger atomic radius may enhance halogen bonding in the target compound compared to fluorine in .

The target compound’s simpler aryl-sulfonamide group may prioritize solubility over planar stacking.

Q & A

Q. What are the established synthetic routes for 1H-pyrazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Pyrazole-4-carboxylic acid derivatives are typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazines or substituted phenylhydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclization catalyst, followed by hydrolysis under basic conditions (NaOH/EtOH) to yield the carboxylic acid . Key optimization parameters include:
  • Temperature : Reactions often proceed at reflux (80–100°C) for 6–12 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of β-keto ester to hydrazine minimizes side products.
    Adjusting these parameters can improve yields from ~50% to >80% in analogous systems .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the methyl group at N1 typically resonates at δ ~3.2 ppm (¹H), while the sulfonamide NH appears as a broad singlet at δ ~10–12 ppm .
  • IR Spectroscopy : Stretching frequencies for the carboxylic acid (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) confirm functional groups .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry, as seen in structurally related compounds (e.g., 3-(4-chlorophenyl)-1-trifluoroethyl-pyrazole-4-carboxylic acid) .

Q. What are the solubility and formulation challenges for this compound in biological assays?

  • Methodological Answer : Pyrazole-4-carboxylic acids are often poorly soluble in aqueous media. Strategies include:
  • pH Adjustment : Deprotonate the carboxylic acid (pKa ~3–4) using buffers (e.g., PBS at pH 7.4) to enhance solubility.
  • Co-solvents : Use DMSO (≤10%) or cyclodextrins for in vitro assays .
  • LogP Optimization : Computational tools (e.g., DFT) predict logP values to guide derivatization (e.g., adding polar groups to the sulfonamide moiety) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound, and what are its limitations?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the sulfonamide group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilic interactions .
  • Molecular Docking : Used to simulate binding to targets (e.g., kinases, carbonic anhydrases). Limitations include:
  • Force Field Accuracy : May fail to capture solvent effects or protein flexibility.
  • Validation : Requires cross-referencing with experimental IC₅₀ values from enzymatic assays .

Q. How do substituents on the sulfonamide group influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :
  • Substituent Screening : Replace the 3-bromophenyl group with electron-rich (e.g., 4-methoxyphenyl) or bulky (e.g., naphthyl) groups to assess steric/electronic effects.
  • Biological Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. For example, 3-bromo substitution enhances hydrophobic interactions in ATP-binding pockets, while methoxy groups improve solubility but reduce affinity .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times). For instance, discrepancies in antiproliferative activity may arise from differences in MTT assay incubation times (24 vs. 48 hours) .
  • Purity Analysis : Confirm compound integrity via HPLC-MS (>95% purity) to rule out degradation products.
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .

Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • Metabolic Profiling : Incubate the compound with human liver microsomes and quantify metabolites via LC-MS/MS. The sulfonamide group may undergo oxidative desulfonation, producing NH₂-pyrazole intermediates.
  • Inhibition Studies : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to assess CYP3A4/2D6 inhibition. Competitive inhibition kinetics (Ki) are calculated using Lineweaver-Burk plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.